molecular formula C9H12BrNO B13608908 (S)-1-(2-Bromo-5-methoxyphenyl)ethanamine

(S)-1-(2-Bromo-5-methoxyphenyl)ethanamine

Katalognummer: B13608908
Molekulargewicht: 230.10 g/mol
InChI-Schlüssel: HJOPCDKLJNZKIA-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(2-Bromo-5-methoxyphenyl)ethanamine is a chiral compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an ethanamine side chain. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-5-methoxyphenyl)ethanamine typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Amination: The brominated intermediate is then subjected to amination. This can be achieved through a nucleophilic substitution reaction using an amine source such as ethanamine under basic conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(2-Bromo-5-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl ethanamines.

Wissenschaftliche Forschungsanwendungen

(S)-1-(2-Bromo-5-methoxyphenyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-1-(2-Bromo-5-methoxyphenyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups influences its binding affinity and selectivity. The ethanamine side chain plays a crucial role in its interaction with biological molecules, affecting pathways involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-1-(2-Bromo-5-methoxyphenyl)ethanamine
  • 1-(2-Bromo-5-methoxyphenyl)propanamine
  • 1-(2-Bromo-5-methoxyphenyl)butanamine

Uniqueness

(S)-1-(2-Bromo-5-methoxyphenyl)ethanamine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties The (S)-configuration can result in different pharmacological effects compared to its ®-enantiomer

Eigenschaften

Molekularformel

C9H12BrNO

Molekulargewicht

230.10 g/mol

IUPAC-Name

(1S)-1-(2-bromo-5-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12BrNO/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6H,11H2,1-2H3/t6-/m0/s1

InChI-Schlüssel

HJOPCDKLJNZKIA-LURJTMIESA-N

Isomerische SMILES

C[C@@H](C1=C(C=CC(=C1)OC)Br)N

Kanonische SMILES

CC(C1=C(C=CC(=C1)OC)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.